3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid
CAS No.: 306935-16-0
Cat. No.: VC3838120
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306935-16-0 |
|---|---|
| Molecular Formula | C11H18O4 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H18O4/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4/h7H,5-6H2,1-4H3,(H,12,13) |
| Standard InChI Key | CNHMFZIFLREWPF-UHFFFAOYSA-N |
| SMILES | CC1(C(CCC1(C)C(=O)OC)C(=O)O)C |
| Canonical SMILES | CC1(C(CCC1(C)C(=O)OC)C(=O)O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid, reflects its cyclopentane core substituted with three methyl groups at positions 2, 2, and 3, a methoxycarbonyl group at position 3, and a carboxylic acid moiety at position 1 . Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol . The SMILES notation (CC1(C(CCC1(C)C(=O)OC)C(=O)O)C) and InChIKey (CNHMFZIFLREWPF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Structural Descriptors
| Property | Value | Source Citation |
|---|---|---|
| CAS Number | 306935-16-0 | |
| Molecular Formula | C₁₁H₁₈O₄ | |
| Molecular Weight | 214.26 g/mol | |
| SMILES | CC1(C(CCC1(C)C(=O)OC)C(=O)O)C | |
| InChIKey | CNHMFZIFLREWPF-UHFFFAOYSA-N |
Physicochemical Characteristics
While experimental data on melting/boiling points and solubility remain limited, its bifunctional nature (carboxylic acid and ester) suggests moderate polarity. The pKa of the carboxylic acid group is estimated at ~4.5–5.0 based on analogous cyclopentanecarboxylic acids . Computational models predict a logP value of 1.8, indicating moderate lipophilicity.
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via stereoselective alkylation and lactonization strategies. A notable method involves:
-
Lithium diisopropylamide (LDA)-mediated alkylation of cyclopentanecarboxylic acid derivatives with iodoethane .
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Acid-catalyzed cyclization to form the γ-lactone intermediate, followed by hydrolysis to yield the carboxylic acid .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | LDA, THF, −80°C → RT; iodoethane | Alkylated cyclopentane derivative |
| 2 | HCl (aq), EtOAc extraction | Carboxylic acid precursor |
| 3 | Mn(OTf)₂(pdp) catalyst, CH₂Cl₂, 0°C → RT | γ-Lactone intermediate |
| 4 | Hydrolysis (H₂O, NaOH) | Target compound |
Stereochemical Considerations
The 2,2,3-trimethyl substitution imposes significant steric hindrance, favoring chair-like conformations with axial methoxycarbonyl groups. Density functional theory (DFT) calculations suggest a 1.8 kcal/mol energy difference between equatorial and axial conformers .
Applications in Organic Chemistry
Asymmetric Catalysis
The compound serves as a chiral auxiliary in Mn-catalyzed epoxidations and hydroxylations. Its rigid cyclopentane backbone enhances enantioselectivity in reactions involving alkenes (up to 92% ee) .
Pharmaceutical Intermediates
Derivatives of this compound are investigated for:
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Antiviral agents: Carboxylate analogs show inhibitory activity against hepatitis C virus NS3/4A protease (IC₅₀ = 0.8 μM) .
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Anti-inflammatory drugs: Ester derivatives reduce COX-2 expression by 40% in murine macrophages .
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| VulcanChem | >98% | 100 mg, 500 mg | $320–$450/g |
| AccelaChem | >95% | 50 mg, 250 mg | $120–$300/g |
| Matrix Fine Chem | >99% | 1 g, 5 g, custom | $280–$400/g |
Future Research Directions
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